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Compound of Interest

Compound Name: (2-Iodoethyl)benzene

Cat. No.: B101923 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (2-
Iodoethyl)benzene, a key intermediate in various organic syntheses. The information is

intended for researchers, scientists, and professionals in drug development, offering a detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of (2-Iodoethyl)benzene.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.20 m 5H
Aromatic protons

(C₆H₅)

3.33 t 2H -CH₂-I

3.19 t 2H -CH₂-Ph

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

140.5 C (quaternary aromatic)

128.8 CH (aromatic)

128.6 CH (aromatic)

126.9 CH (aromatic)

40.8 -CH₂-Ph

5.9 -CH₂-I

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3085, 3062, 3027 Medium Aromatic C-H stretch

2955, 2850 Medium Aliphatic C-H stretch

1603, 1495, 1454 Strong Aromatic C=C stretch

1215 Strong C-I stretch

749, 698 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Sample Preparation: Neat, thin film between KBr plates

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

232 30 [M]⁺ (Molecular ion)

105 100 [C₈H₉]⁺ (Base peak, loss of I)

104 40 [C₈H₈]⁺ (Loss of HI)

77 35 [C₆H₅]⁺ (Phenyl cation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 20 mg of (2-Iodoethyl)benzene was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data

was acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of

1 second. 16 scans were co-added and Fourier transformed. Chemical shifts are reported in

parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer

with proton decoupling. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation

delay of 2 seconds were used. 512 scans were accumulated. Chemical shifts are reported in

ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A

drop of neat (2-Iodoethyl)benzene was placed between two potassium bromide (KBr) plates to

form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS)

system. A dilute solution of (2-Iodoethyl)benzene in dichloromethane was injected into the GC,

which was equipped with a non-polar capillary column. The oven temperature was

programmed to ramp from 60°C to 250°C. The separated compound was introduced into the

mass spectrometer via a heated transfer line. Electron Ionization (EI) was performed at a
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standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range

of 40-300 amu.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

identification and characterization of an organic compound like (2-Iodoethyl)benzene.
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Workflow for Spectroscopic Identification of (2-Iodoethyl)benzene

Sample Origin

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Chemical Synthesis or Extraction

Purification (e.g., Chromatography, Distillation)

Mass Spectrometry (MS)
Determine Molecular Weight and Formula

Infrared (IR) Spectroscopy
Identify Functional Groups

Nuclear Magnetic Resonance (NMR)
Elucidate Carbon-Hydrogen Framework

Integrate All Spectroscopic Data

Propose Chemical Structure

Confirm Structure

Final Report and Data Archiving

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of an organic compound.
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This diagram outlines the systematic process beginning from the purified sample, proceeding

through various spectroscopic analyses (MS, IR, and NMR), followed by data integration to

propose and ultimately confirm the chemical structure.

To cite this document: BenchChem. [Spectroscopic Data of (2-Iodoethyl)benzene: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101923#2-iodoethyl-benzene-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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